molecular formula C6BF5 B12589079 Pubchem_20079929 CAS No. 336880-97-8

Pubchem_20079929

Cat. No.: B12589079
CAS No.: 336880-97-8
M. Wt: 177.87 g/mol
InChI Key: ZOICEQJZAWJHSI-UHFFFAOYSA-N
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Description

Current Research Landscape and Significance of Kaempferol (B1673270) Studies

Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a natural flavonol that has garnered significant attention in the scientific community for its wide range of pharmacological activities. chromatographyonline.com The current research landscape is vibrant and expanding, with a dramatic increase in publications, particularly since 2016. frontiersin.org A bibliometric analysis identified 11,214 publications related to kaempferol by early 2024, highlighting its importance in contemporary research. frontiersin.org

The significance of kaempferol studies lies in its potential health benefits, including anti-inflammatory, antioxidant, anticancer, antiviral, cardioprotective, and neuroprotective effects. frontiersin.org Researchers are actively investigating its molecular mechanisms of action, focusing on its ability to modulate cellular signaling pathways related to apoptosis, angiogenesis, inflammation, and metastasis. nih.govmdpi.com There is a growing interest in its application for chronic diseases, and studies have shown a positive correlation between the consumption of kaempferol-rich foods and a reduced incidence of certain cancers. nih.govnih.gov The development of drugs based on kaempferol is an emerging area, driven by its diverse biological activities. nih.gov

Historical Perspectives on Kaempferol Investigations

The compound is named after Engelbert Kaempfer, a German naturalist. nih.gov It was first discovered in the tea plant, Camellia sinensis. nih.govnih.gov Historically, plants containing kaempferol have been used in traditional medicine systems worldwide for centuries to treat a multitude of ailments. nih.gov The scientific investigation into kaempferol and its properties has evolved from simple extraction and identification to complex studies of its pharmacological effects at the molecular level. Early research focused on its role as a plant pigment and dyestuff. euppublishing.com Over time, with the advancement of analytical techniques, the focus shifted towards its biochemical and medicinal properties, leading to the extensive body of research we see today. frontiersin.org

Methodological Approaches in Kaempferol Research: An Overview

The study of kaempferol employs a wide array of methodological approaches, from extraction and analysis to in vitro and in vivo experimental models.

Extraction and Quantification: Classic extraction methods remain common due to their low cost and accessibility. chromatographyonline.com However, advanced techniques like mechanochemical-assisted extraction (MCAE) and supercritical fluid extraction (SFE) are being used for higher yields and to avoid degradation of the compound. nih.gov For identification and quantification, high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most popular methods due to their precision and accuracy. chromatographyonline.cominformaticsjournals.co.in More recently, ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) has gained traction for identifying kaempferol and its derivatives in plant matrices. chromatographyonline.com These analytical methods are validated according to international guidelines to ensure reliability and consistency. informaticsjournals.co.inijariie.com

In Vitro Studies: In vitro models are crucial for elucidating the molecular mechanisms of kaempferol. Various cell lines are used to study its effects on cancer, inflammation, and other pathological processes. mdpi.com For instance, Caco-2 cell models are used to investigate intestinal transport and permeability. nih.govthieme-connect.com Studies on cancer cell lines have demonstrated that kaempferol can control tumor cell cycle progression, proliferation, apoptosis, migration, and invasion. mdpi.com It has also been shown to reduce oxidative damage in intestinal epithelial cells. mdpi.com

In Vivo Studies: Animal models are essential for understanding the physiological effects of kaempferol. Rat and mouse models are commonly used to investigate its therapeutic potential in conditions like colitis, arthritis, and bone disorders. mdpi.comdovepress.com For example, in vivo studies have shown that kaempferol can promote new bone formation and has bone-sparing effects in osteoporotic models. dovepress.comdovepress.com Pharmacokinetic studies in rats are conducted to understand its absorption, metabolism, and elimination, which have revealed that kaempferol is extensively biotransformed into conjugates like glucuronides and sulfates. nih.gov

Table of Mentioned Compounds

Properties

CAS No.

336880-97-8

Molecular Formula

C6BF5

Molecular Weight

177.87 g/mol

InChI

InChI=1S/C6BF5/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

ZOICEQJZAWJHSI-UHFFFAOYSA-N

Canonical SMILES

[B]C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Biosynthesis and Synthetic Methodologies of Kaempferol

Natural Biosynthetic Pathways of Kaempferol (B1673270) in Biological Systems

The biosynthesis of Kaempferol is a well-characterized branch of the broader phenylpropanoid pathway, which is responsible for producing a wide array of plant secondary metabolites. wikipedia.orgnih.gov This pathway begins with an aromatic amino acid and proceeds through several enzyme-catalyzed steps to generate the core flavonoid structure, which is then further modified to yield Kaempferol. nih.gov

The journey from the amino acid phenylalanine to Kaempferol involves a sequence of specific enzymatic reactions and the formation of key intermediate compounds. The process originates in the plant plastid with the Shikimate pathway, which produces phenylalanine. wikipedia.org This amino acid then enters the phenylpropanoid pathway. wikipedia.org

The major steps are:

Formation of p-Coumaroyl-CoA: Phenylalanine is first converted to p-coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govacs.org

Chalcone (B49325) Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone synthase (CHS) to form naringenin (B18129) chalcone. wikipedia.orgplos.org

Flavanone (B1672756) Formation: Chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone to produce the flavanone naringenin, which is a critical precursor for a vast number of flavonoids. nih.govplos.org

Hydroxylation to Dihydrokaempferol (B1209521): Naringenin is then hydroxylated at the C-3 position by Flavanone 3-hydroxylase (F3H), an important enzyme at a key branch point in the pathway, to yield dihydrokaempferol (also known as aromadendrin). researchgate.netmdpi.com

Desaturation to Kaempferol: Finally, Flavonol synthase (FLS) introduces a double bond between the C-2 and C-3 atoms of dihydrokaempferol, converting it into the flavonol Kaempferol. wikipedia.orgresearchgate.net

The following tables detail the enzymes and metabolites central to this pathway.

Table 1: Key Enzymes in Kaempferol Biosynthesis

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Converts Phenylalanine to Cinnamic acid. nih.gov
Cinnamate-4-hydroxylase C4H Hydroxylates Cinnamic acid to p-Coumaric acid. nih.gov
4-Coumarate:CoA ligase 4CL Converts p-Coumaric acid to p-Coumaroyl-CoA. nih.govacs.org
Chalcone synthase CHS Condenses p-Coumaroyl-CoA and Malonyl-CoA to form Naringenin chalcone. wikipedia.orgplos.org
Chalcone isomerase CHI Isomerizes Naringenin chalcone to Naringenin. nih.govplos.org
Flavanone 3-hydroxylase F3H Hydroxylates Naringenin to produce Dihydrokaempferol. researchgate.netmdpi.com
Flavonol synthase FLS Desaturates Dihydrokaempferol to form Kaempferol. researchgate.netmdpi.com

Table 2: Intermediate Metabolites in Kaempferol Biosynthesis

Metabolite Precursor(s) Enzyme(s) Product
Phenylalanine Shikimate Pathway - Cinnamic acid
p-Coumaroyl-CoA p-Coumaric acid 4CL Naringenin chalcone
Naringenin chalcone p-Coumaroyl-CoA, Malonyl-CoA CHS Naringenin
Naringenin Naringenin chalcone CHI Dihydrokaempferol
Dihydrokaempferol Naringenin F3H Kaempferol

The production of Kaempferol is tightly controlled at the genetic level. The expression of biosynthetic genes like CHS, CHI, F3H, and FLS is orchestrated by complex regulatory networks involving various transcription factors (TFs). oup.com The most prominent among these are from the R2R3-MYB, bHLH (basic helix-loop-helix), and WD40 repeat protein families, which often form a regulatory complex (MBW complex) to activate gene expression. mdpi.com

Specifically, certain subgroups of R2R3-MYB TFs have been identified as flavonol-specific activators. oup.com For example, AtMYB12 from Arabidopsis thaliana can activate the promoters of key genes in the pathway, leading to the accumulation of Kaempferol. oup.com Environmental cues, particularly UV-B radiation, are known to be strong inducers of flavonol biosynthesis genes, as flavonols like Kaempferol serve a protective role against UV damage. oup.com Phytohormones such as jasmonic acid and abscisic acid also play a role in modulating the expression of these genes, linking flavonoid production to plant stress responses and development. nih.gov

While the core biosynthetic pathway to Kaempferol is highly conserved across higher plants (Pteridophyta, Pinophyta, and Angiospermae), variations exist. wikipedia.org For instance, the efficiency and substrate specificity of enzymes like FLS can differ between species, leading to varying levels of Kaempferol accumulation. researchgate.net In some plants, there is a metabolic competition between the biosynthesis of flavonols (like Kaempferol) and anthocyanins, as both pathways share the common precursor dihydrokaempferol. mdpi.com The relative expression and activity of FLS versus Dihydroflavonol 4-reductase (DFR), the entry point into the anthocyanin pathway, often determines the metabolic flux towards either class of compounds. mdpi.com

Furthermore, the entire de novo biosynthetic pathway for Kaempferol has been successfully engineered into microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli. nih.govplos.org These efforts involve introducing the necessary plant genes (e.g., PAL, C4H, 4CL, CHS, CHI, F3H, FLS) into the microbial host. nih.govplos.org Such microbial cell factories offer a promising alternative for the production of Kaempferol, although yields can be limited by factors like precursor supply (e.g., malonyl-CoA) and enzyme efficiency. nih.govacs.org Studies comparing FLS enzymes from different plant sources (e.g., Populus deltoides, Malus domestica, Arabidopsis thaliana) have been conducted to optimize production in these engineered systems. nih.govresearchgate.net

Chemoenzymatic Synthesis of Kaempferol and its Analogues

Chemoenzymatic synthesis combines the precision of biological catalysts with the versatility of chemical reactions. This hybrid approach is particularly useful for producing Kaempferol derivatives, such as glycosides, which are common in nature. For instance, enzymes like glycosyltransferases can be used to attach sugar moieties to the Kaempferol backbone, a transformation that can be challenging to achieve with high regioselectivity using purely chemical methods. acs.org In some strategies, a core flavonoid structure is built through chemical synthesis, and enzymes are then employed for specific modifications like hydroxylation or glycosylation. uc.pt This can also work in reverse, where an enzymatically produced precursor is further modified chemically. The use of immobilized enzymes, such as lipases or glucosidases, facilitates these transformations and simplifies product purification. researchgate.net

De Novo Chemical Synthesis of Kaempferol

The total chemical synthesis of Kaempferol allows for the production of the molecule and its analogues without reliance on natural sources or biological systems.

The total synthesis of Kaempferol has been achieved through various routes. A common strategy is the Allan-Robinson reaction or a related condensation method. Retrosynthetic analysis often disconnects the central pyranone ring of the flavonoid scaffold.

A typical retrosynthetic approach involves two primary aromatic precursors: one for the A-ring and another for the B-ring and the C3-carbon bridge.

A-ring precursor: A phloroglucinol (B13840) derivative, such as ω-methoxyphloracetophenone or 1,3,5-trimethoxybenzene, is frequently used. researchgate.nettandfonline.com

B-ring precursor: A derivative of p-hydroxybenzoic acid, such as anisic anhydride (B1165640) or p-acetyloxybenzoic acid, provides the B-ring and its C4'-hydroxyl group. tandfonline.comacs.org

Table 3: Common Precursors in the Chemical Synthesis of Kaempferol

Precursor Role in Synthesis
1,3,5-Trimethoxybenzene A-ring source. researchgate.net
ω-Methoxyphloracetophenone A-ring and C2-bridge source. tandfonline.com
p-Hydroxybenzoic acid B-ring source. acs.org
Anisic anhydride B-ring source. tandfonline.com

Stereoselective Synthesis Strategies for Kaempferol Derivatives

While kaempferol itself is an achiral molecule, its derivatives, particularly glycosides, possess chiral centers, making stereoselective synthesis a critical area of study. The focus is often on controlling the stereochemistry of the glycosidic bond.

Enzymatic synthesis provides a powerful tool for achieving high stereoselectivity. For instance, the enzymatic hydrolysis of kaempferol glycosides extracted from natural sources like green tea seeds can yield specific aglycones or other glycosides. nih.govplos.orgresearchgate.net Researchers have successfully used enzymes like β-glucosidase and α-L-rhamnosidase to selectively cleave sugar moieties from kaempferol glycosides. plos.org For example, kaempferol-7-O-glucoside can be hydrolyzed to kaempferol by β-glucosidase, while kaempferol-3-O-rutinoside requires both β-glucosidase and α-L-rhamnosidase for complete conversion to the aglycone. plos.org

Another approach involves the use of glycosyltransferases, which can catalyze the formation of stereospecific glycosidic linkages. Cyclodextrin glucanotransferase (CGTase) has been used to glycosylate astragalin (B1665802) (kaempferol-3-O-β-D-glucopyranoside) to produce a novel diglycoside, improving its water solubility. acs.orgresearchgate.net Chemical synthesis strategies have also been developed. One method for synthesizing a complex acylated flavonol 3-O-glycoside involved coupling 5,7,4′-tri-O-benzyl-kaempferol with a glucopyranosyl o-hexynylbenzoate donor, catalyzed by a gold(I) complex, which resulted in the desired 3-O-glycoside with excellent yield and stereoselectivity. acs.org

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is crucial for improving the efficiency and yield of kaempferol synthesis. In chemical synthesis, this involves the careful selection of reagents, solvents, and reaction parameters. For example, a strategy for the selective methylation of kaempferol was developed using selective benzylation and controllable deacetylation of kaempferol acetates, achieving total yields of 51–77% for various O-methylated derivatives. beilstein-journals.org The synthesis of kaempferol triacetate has been achieved by reacting kaempferol with acetic anhydride in pyridine. brieflands.com

In vitro multi-enzyme synthetic systems offer a promising alternative to traditional chemical synthesis. One such system, developed for the production of kaempferol from naringenin, was optimized for various parameters. acs.org The optimal conditions were found to be 8.2 mM α-ketoglutaric acid, 0.01 mM ferrous ion, 0.4% sodium ascorbate, 25 µg/mL of each recombinant enzyme (flavanone 3-hydroxylase and flavonol synthase), and 10% glycerol (B35011) in a Tris-HCl buffer at pH 7.2. acs.org When the reaction was conducted at 40°C for 40–50 minutes, a kaempferol yield of 37.55 ± 1.62 mg/L was achieved, with a conversion rate of 55.89% ± 2.74% from naringenin. acs.org

Engineered Biosynthesis of Kaempferol via Metabolic Engineering

Metabolic engineering offers a sustainable and scalable alternative to chemical synthesis and extraction from plants for producing kaempferol. chalmers.se This approach involves genetically modifying microorganisms to create cellular factories for flavonoid production. frontiersin.orgpnnl.gov

Heterologous Expression Systems for Kaempferol Production

The most common microbial hosts for heterologous production of kaempferol and other flavonoids are Escherichia coli and Saccharomyces cerevisiae. nih.govmdpi.com These organisms are well-characterized, grow rapidly, and have well-established genetic tools, making them ideal for metabolic engineering. acs.org Other microorganisms, such as Streptomyces species and the non-conventional yeast Yarrowia lipolytica, have also been explored as production hosts. frontiersin.orgresearchgate.netnih.gov

The choice of host can significantly influence the strategies for pathway reconstruction. frontiersin.org For instance, co-culture systems, where the biosynthetic pathway is split between two different strains, have been designed to reduce the metabolic burden on a single host and improve yields. mdpi.comacs.org

Pathway Reconstruction and Optimization in Microbial Hosts

The biosynthesis of kaempferol in engineered microbes begins with the heterologous expression of the plant-derived flavonoid biosynthetic pathway. researchgate.net The core pathway starts from the precursor p-coumaroyl-CoA, which is converted to naringenin and then to kaempferol through the action of several enzymes, including chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS). nih.govd-nb.inforesearchgate.net

A key strategy for increasing kaempferol production is the screening and selection of highly efficient enzymes from different plant sources. acs.orgd-nb.infonih.gov For example, studies have compared F3H and FLS enzymes from various plants like Arabidopsis thaliana, Populus deltoides, and Citrus unshiu to identify the most effective combination for kaempferol synthesis in yeast. acs.orgnih.gov

Further optimization involves several metabolic engineering strategies:

Enhancing Precursor Supply: Increasing the intracellular pools of precursors like malonyl-CoA and p-coumaroyl-CoA is critical. d-nb.infonih.gov This can be achieved by overexpressing genes in the host's central metabolism, such as those involved in acetyl-CoA synthesis. d-nb.infonih.gov

Eliminating Competing Pathways: Disrupting or down-regulating pathways that compete for precursors can redirect metabolic flux towards kaempferol production. frontiersin.orgacs.org For instance, eliminating the phenylethanol biosynthetic branch in yeast has been shown to improve yields. acs.org

Enzyme Engineering: Creating fusion proteins of pathway enzymes, such as F3H and FLS, can enhance catalytic efficiency. researchgate.netresearchgate.net

Cofactor Engineering: Optimizing the supply of cofactors required by the biosynthetic enzymes can also boost production. figshare.com

These strategies have led to significant increases in kaempferol titers in various microbial hosts.

Bioreactor Design and Fermentation Strategies for Scalable Biosynthesis

Translating laboratory-scale production to an industrial scale requires the development of robust fermentation processes. Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and high product titers. nih.govnih.gov This technique involves the controlled feeding of nutrients, such as glucose, to the bioreactor, which helps to avoid overflow metabolism and maintain optimal conditions for production. nih.govresearchgate.net

Optimization of fermentation conditions, including temperature, pH, oxygen supply, and media composition, is crucial for maximizing yields. nih.govresearchgate.netspkx.net.cnplos.org For example, one study found that inducing protein expression at 30°C and at an optimal cell density (OD600 of 0.8) significantly improved kaempferol production in E. coli. researchgate.net The use of surfactants like Tween 80 has also been investigated to potentially overcome issues related to the low solubility of flavonoids. acs.org

By combining optimized microbial strains with advanced fermentation strategies, researchers have achieved impressive kaempferol titers, with some studies reporting yields of nearly one gram per liter in yeast. nih.govresearchgate.netnih.gov

Biological Activity of Kaempferol: Preclinical and in Vitro Investigations

In Vitro Cellular Activity Profiling of Kaempferol (B1673270)

The antitumor effects of kaempferol have been demonstrated across a wide range of cancer types through in vitro studies. nih.govmdpi.com These studies utilize established cancer cell lines to elucidate the specific molecular pathways targeted by this flavonoid.

Cell Line-Based Assays for Cellular Response Evaluation

Researchers have employed a diverse array of human cancer cell lines to evaluate the in vitro efficacy of kaempferol. These assays are fundamental in determining the compound's activity against specific cancer types and uncovering the underlying mechanisms. For instance, studies have utilized cell lines from breast, liver, lung, pancreatic, bladder, ovarian, and kidney cancers, among others. nih.govmdpi.com In triple-negative breast cancer (TNBC) cells (MDA-MB-231), kaempferol was found to be more effective at suppressing proliferation than in estrogen receptor-positive cells (BT474). sci-hub.senih.gov Similarly, it has shown potent activity against glioblastoma cells (U87MG and U251), various liver cancer cells (HepG2, SK-HEP-1, Huh7), and gallbladder cancer cells (GBC-SD, SGC996). mdpi.comfrontiersin.orgeuropeanreview.org The cytotoxic effects are often assessed using assays like the MTT assay, which measures metabolic activity as an indicator of cell viability. mdpi.comspandidos-publications.com

Table 1: Selected Cancer Cell Lines Used in Kaempferol Research | Cancer Type | Cell Line(s) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Breast Cancer | MDA-MB-231, BT474, MCF-7 | Inhibition of proliferation, induction of apoptosis and cell cycle arrest. sci-hub.senih.govcornell.edu | | Glioblastoma | U87MG, U251 | Suppression of proliferation, induction of ROS, autophagy, and pyroptosis. frontiersin.org | | Liver Cancer | HepG2, SK-HEP-1, Huh7, Hep3B | Inhibition of proliferation and migration, induction of apoptosis and cell cycle arrest. nih.govmdpi.comdovepress.com | | Bladder Cancer | EJ | Upregulation of PTEN expression, inhibition of Akt phosphorylation, induction of apoptosis and cell cycle arrest. nih.govmdpi.com | | Ovarian Cancer | A2780, SKOV-3, OVCAR-3 | Inhibition of tumor growth and angiogenesis, induction of apoptosis and cell cycle arrest. mdpi.com | | Pancreatic Cancer | SNU-213, Panc-1, Miapaca-2 | Inhibition of cell growth and migration. mdpi.com | | Gallbladder Cancer | GBC-SD, SGC996 | Inhibition of growth and colony formation, induction of apoptosis. europeanreview.org | | Head and Neck Cancer | SCC-9, SCC-25, A-253 | Inhibition of proliferation, reduction of migration capacity, induction of apoptosis. mdpi.com | | Sarcoma | MG-63 | Inhibition of proliferation, induction of apoptosis and G2/M arrest. indonesianjournalofcancer.or.id |

Investigation of Kaempferol's Effects on Cellular Viability and Proliferation

A consistent finding across numerous studies is kaempferol's ability to inhibit the viability and proliferation of cancer cells, often in a dose- and time-dependent manner. mdpi.comspandidos-publications.com For example, in human cervical cancer cells (HeLa), kaempferol significantly reduced cell viability, with a half-maximal inhibitory concentration (IC50) of 50 µM after 48 hours of treatment. mdpi.com In human glioblastoma cells, the IC50 values were 97.2 µM for U87MG and 79.2 µM for U251 cells. frontiersin.org Similarly, in triple-negative breast cancer MDA-MB-231 cells, kaempferol suppressed proliferation with an IC50 of 43 µmol/L. sci-hub.senih.gov This anti-proliferative effect is not limited to a single cancer type, with similar results observed in liver, gastric, and gallbladder cancer cell lines. europeanreview.orgspandidos-publications.comspandidos-publications.com The inhibition of proliferation is often mediated by targeting key signaling pathways involved in cell growth, such as the PI3K/AKT/mTOR and MAPK pathways. nih.govnih.govspandidos-publications.com

Modulation of Cell Cycle Progression by Kaempferol

Kaempferol has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. researchgate.net This is a crucial mechanism for its anti-proliferative effects. The most commonly reported phenomenon is the arrest of cells in the G2/M phase. nih.govmdpi.commdpi.com For instance, in HeLa cervical cancer cells and gastric cancer cells, treatment with kaempferol led to a significant accumulation of cells in the G2/M phase. mdpi.comspandidos-publications.com This arrest is often associated with the downregulation of key regulatory proteins such as Cyclin B1, Cdk1, and Cdc25C. spandidos-publications.com

In other cancer cell types, such as gallbladder cancer and liver cancer, kaempferol has been observed to induce arrest at the G0/G1 phase. europeanreview.orgdovepress.com This is linked to the decreased expression of proteins like CDK4, CDK6, and cyclin D1. europeanreview.org By halting the cell cycle, kaempferol prevents cancer cells from dividing and proliferating.

Table 2: Effect of Kaempferol on Cell Cycle Progression in Various Cancer Cell Lines

Cell Line Cancer Type Phase of Cell Cycle Arrest Key Modulated Proteins Reference(s)
MDA-MB-231 Breast Cancer G2/M - sci-hub.senih.gov
HeLa Cervical Cancer G2/M - mdpi.com
SGC-7901, MKN28 Gastric Cancer G2/M Cyclin B1, Cdk1, Cdc25C spandidos-publications.com
GBC-SD, SGC996 Gallbladder Cancer G0/G1 CDK4, CDK6, Cyclin D1 europeanreview.org
Hep3B Liver Cancer G0/G1 - dovepress.com
MFE-280 Endometrial Cancer G2/M p-PI3K, p-Akt, p-mTOR mdpi.com

Induction of Apoptosis and Programmed Cell Death Pathways by Kaempferol

Inducing apoptosis, or programmed cell death, is a key strategy for cancer therapy, and kaempferol has demonstrated a potent ability to trigger this process in various cancer cells. mdpi.comnih.govmdpi.com The mechanisms are often multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In human umbilical vein endothelial cells (HUVECs), kaempferol was shown to induce apoptosis through an ROS-mediated p53/ATM/death receptor signaling pathway, activating caspases-8, -9, and -3. spandidos-publications.com The activation of caspase-9 and caspase-3, along with the release of cytochrome c, is a hallmark of the mitochondrial pathway and has been observed in breast cancer, gallbladder cancer, and gastric cancer cells treated with kaempferol. sci-hub.seeuropeanreview.orgspandidos-publications.com This is often accompanied by an altered balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins. europeanreview.orgmdpi.comdovepress.com

Furthermore, kaempferol can stimulate the expression of death receptors like DR4 and DR5 on the cell surface, initiating the extrinsic apoptotic pathway. mdpi.comspandidos-publications.com In some cancer types, like glioblastoma, kaempferol has been found to induce other forms of programmed cell death, including autophagy-dependent pyroptosis, which is linked to the generation of reactive oxygen species (ROS). frontiersin.org

Influence on Cellular Senescence Mechanisms

Cellular senescence is a state of irreversible growth arrest that can act as a tumor-suppressive mechanism. nih.gov Recent studies suggest that kaempferol can influence this process. In a study on rheumatoid arthritis, kaempferol was found to decrease the expression of cell senescence markers p16 and p21 in mouse mononuclear leukemia cells (RAW264.7), suggesting it can prevent premature aging of immune cells. sciopen.com In colon cancer cells, the combination of kaempferol and the chemotherapy drug cisplatin (B142131) was shown to enhance cellular senescence, which contributed to the synergistic anti-cancer effect. nih.gov In Drosophila, kaempferol was found to inhibit the hyperproliferation of aging intestinal stem cells by modulating ER stress and the insulin (B600854) signaling pathway, thereby attenuating stem cell senescence. frontiersin.org These findings suggest that kaempferol's impact on senescence is context-dependent and may contribute to its therapeutic potential in both cancer and aging-related diseases. researchgate.net

In Vivo Preclinical Efficacy Studies of Kaempferol in Animal Models

The anti-cancer potential of kaempferol observed in vitro has been corroborated by numerous preclinical studies using animal models. frontiersin.org These in vivo experiments are crucial for evaluating the compound's efficacy in a complex biological system.

In a mouse xenograft model of gallbladder cancer, kaempferol treatment efficiently prevented tumor progression. europeanreview.org Similarly, in a lung metastasis model, kaempferol reduced the volume of subcutaneous xenografts and the number of metastases. nih.gov For glioblastoma, in vivo studies demonstrated that kaempferol inhibits tumor growth without obvious toxicity. frontiersin.org In bladder cancer, kaempferol-treated mice showed substantially suppressed tumor growth, consistent with in vitro findings. mdpi.com Furthermore, in a BALB/c nude mouse xenograft model of A-549 lung cancer cells, kaempferol showed a significant effect in killing cancer cells when combined with radiation. nih.gov These studies provide a strong rationale for the further development of kaempferol as a potential agent for cancer therapy.

Table 3: Summary of Kaempferol In Vivo Preclinical Studies

Animal Model Cancer Type Key Findings Reference(s)
Mouse Xenograft Gallbladder Cancer Prevention of tumor progression. europeanreview.org
Mouse Xenograft Lung Cancer (A-549) Reduction of subcutaneous xenograft volume and number of metastases; enhanced effect of radiation. nih.gov
Mouse Xenograft Glioblastoma Inhibition of tumor growth. frontiersin.org
Mouse Xenograft Bladder Cancer Suppression of tumor growth. nih.govmdpi.com

Establishment of Relevant Disease Models for Kaempferol Evaluation

Kaempferol (Pubchem_20079929), a naturally occurring flavonoid, has been extensively studied for its therapeutic potential across a wide range of diseases. To evaluate its efficacy, researchers have utilized various preclinical and in vitro disease models that mimic the pathological conditions of human ailments.

In the realm of neurodegenerative diseases , models of Alzheimer's disease, Parkinson's disease, and Huntington's disease have been employed. nih.gov For Alzheimer's, both in vivo and in vitro models have been used to assess the neuroprotective effects of Kaempferol. nih.gov One such in vivo model involves the intracerebroventricular injection of streptozotocin (B1681764) (STZ) in rats to induce neurodegeneration and memory impairment, mimicking sporadic Alzheimer's disease. ane.pl For Parkinson's disease, in vitro models using human neuroblastoma SH-SY5Y cells treated with toxins like rotenone (B1679576) are utilized to study the compound's ability to counteract oxidative stress and apoptosis. ane.pl Additionally, transgenic Drosophila models of Parkinson's disease have been used to evaluate the effects of Kaempferol. researchgate.net

For cancer research , a multitude of in vitro studies have been conducted using various human cancer cell lines. These include cell lines for breast cancer (MCF-7, MDA-MB-231, MDA-MB-468), prostate cancer (PC-3, LNCaP, DU145), colon cancer, gastric cancer, cervical cancer, bladder cancer, esophageal cancer, intestinal cancer, ovarian cancer, and thyroid cancer. researchgate.nettandfonline.comresearchgate.netmdpi.com Animal models are also employed to study the anti-carcinogenic effects of Kaempferol. tandfonline.com

In the context of metabolic diseases , particularly diabetes, animal models such as streptozotocin (STZ)-induced diabetic mice are commonly used to investigate Kaempferol's impact on blood glucose levels and insulin sensitivity. mdpi.com

Inflammatory disease models are also crucial for evaluating Kaempferol's well-documented anti-inflammatory properties. mdpi.com These include models of rheumatoid arthritis and Japanese encephalomyelitis. tandfonline.com In vitro, macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are used to study the compound's ability to inhibit the production of inflammatory mediators. tandfonline.com Models of acute lung injury induced by LPS in mice also serve to demonstrate Kaempferol's anti-inflammatory effects in vivo. tandfonline.com

Furthermore, to study its cardioprotective effects , models of atherosclerosis and hypertension are utilized. frontiersin.org For instance, the effect of Kaempferol on vascular smooth muscle cell migration is studied to understand its potential in preventing atherosclerosis. spandidos-publications.com Animal models of alcohol-induced liver injury are used to assess its hepatoprotective activity. spandidos-publications.com

The following table summarizes some of the key disease models used in Kaempferol research:

Disease CategoryModel TypeSpecific ModelReference
Neurodegenerative DiseasesIn VivoStreptozotocin (STZ)-induced neurodegeneration in rats (Alzheimer's model) ane.pl
In VitroRotenone-treated SH-SY5Y cells (Parkinson's model) ane.pl
In VivoTransgenic Drosophila model of Parkinson's disease researchgate.net
CancerIn VitroHuman cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3) tandfonline.comresearchgate.netmdpi.com
In VivoAnimal models of various cancers tandfonline.com
Metabolic DiseasesIn VivoStreptozotocin (STZ)-induced diabetic mice mdpi.com
Inflammatory DiseasesIn VitroLPS-stimulated RAW 264.7 macrophages tandfonline.com
In VivoLPS-induced acute lung injury in mice tandfonline.com

Assessment of Therapeutic Modulatory Effects in Organ Systems

Preclinical and in vitro studies have demonstrated that Kaempferol exerts significant therapeutic modulatory effects across various organ systems.

In the nervous system , Kaempferol exhibits neuroprotective properties. It has been shown to have therapeutic potential for neurological diseases such as Alzheimer's, Parkinson's, major depressive disorder, and anxiety disorders. frontiersin.org Its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammatory responses. frontiersin.org For example, it can protect neuronal cells from damage by reducing the levels of reactive oxygen species (ROS). frontiersin.org Studies have also indicated that Kaempferol can improve cognitive function and memory in models of Alzheimer's disease. ane.plmdpi.com

The cardiovascular system also benefits from the modulatory effects of Kaempferol. It offers cardiovascular protection by inhibiting the apoptosis of vascular smooth muscle cells, modulating blood pressure, and improving lipid profiles. frontiersin.org Kaempferol can also protect cardiomyocytes from hypoxic injury and may help in attenuating atherosclerosis by regulating the PI3K/AKT signaling pathway. frontiersin.org It has been found to inhibit the migration of vascular smooth muscle cells, which is a key process in the development of cardiovascular diseases. spandidos-publications.com

In the endocrine system , Kaempferol has shown potential in the management of diabetes. It helps regulate insulin secretion and improves insulin sensitivity. frontiersin.org Studies in diabetic mice have shown that Kaempferol treatment can decrease both fasting and non-fasting blood glucose levels. mdpi.com

For the urinary system , Kaempferol contributes to the prevention and treatment of urinary disorders by mitigating inflammatory responses and oxidative damage in the kidneys. frontiersin.org It can improve renal function and alleviate renal fibrosis. frontiersin.org

Kaempferol also has a significant impact on the integumentary system . It has been studied for its depigmenting and anti-inflammatory properties on the skin. nih.gov

Furthermore, Kaempferol has demonstrated hepatoprotective effects, protecting the liver from damage induced by toxins. mdpi.comspandidos-publications.com It can improve liver histology and reduce serum markers of liver damage. mdpi.com This hepatoprotective potential is linked to its ability to reduce pro-inflammatory mediators and oxidative stress in the liver. mdpi.com

The compound also plays a role in the respiratory system , with evidence suggesting it can help maintain respiratory health. mdpi.comnih.gov

Pharmacodynamic Biomarkers in Preclinical Models

In preclinical models, the therapeutic effects of Kaempferol have been correlated with the modulation of specific pharmacodynamic biomarkers. These biomarkers provide insights into the mechanisms of action of Kaempferol.

A key biomarker of Kaempferol's activity is the inhibition of pro-inflammatory enzymes and cytokines . In models of inflammation, Kaempferol has been shown to reduce the levels of pro-inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). tandfonline.commdpi.com It also inhibits the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

The modulation of signaling pathways serves as another important set of biomarkers. Kaempferol is known to inhibit the nuclear factor-κB (NF-κB) signaling pathway, which is a central regulator of inflammation. tandfonline.com It also modulates other pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT signaling pathways. tandfonline.comfrontiersin.org

In the context of cancer, biomarkers related to cell cycle progression and apoptosis are crucial. Kaempferol has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cells. mdpi.com It also induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. mdpi.comspandidos-publications.com

Antioxidant enzymes are also important biomarkers for Kaempferol's activity. It has been shown to enhance the levels and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com

In neurodegenerative disease models, a key biomarker is the inhibition of acetylcholinesterase (AChE) activity, which is associated with improved cognitive function. nih.govane.pl

The following table highlights some of the key pharmacodynamic biomarkers modulated by Kaempferol:

Biomarker CategorySpecific BiomarkerEffect of KaempferolReference
Inflammatory MediatorsTNF-α, IL-1β, IL-6Inhibition/Reduction tandfonline.commdpi.com
iNOS, COX-2Inhibition mdpi.com
NF-κBInhibition of activation tandfonline.com
Signaling PathwaysMAPK, PI3K/AKTModulation tandfonline.comfrontiersin.org
ERK1/2Inhibition of phosphorylation tandfonline.com
Apoptosis RegulatorsBaxUpregulation mdpi.comspandidos-publications.com
Bcl-2Downregulation mdpi.comspandidos-publications.com
Antioxidant EnzymesSOD, GlutathioneIncreased activity/levels mdpi.com
NeurotransmissionAcetylcholinesterase (AChE)Inhibition nih.govane.pl

Structure-Activity Relationship (SAR) Studies of Kaempferol Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of Kaempferol that are essential for its biological activities. The flavonoid structure, characterized by a phenylbenzopyrone core, allows for various substitutions that can significantly alter its efficacy. researchgate.net

One of the most critical pharmacophoric features is the hydroxyl (-OH) group at the C3 position of the C ring. nih.govresearchgate.net This group has been identified as an important pharmacophore for both depigmenting and anti-inflammatory activities. nih.govresearchgate.net The presence of a double bond between C2 and C3 in the C ring is also considered essential for good vascular relaxation activity. psu.edu

The number and position of hydroxyl groups on the A and B rings are also determinant factors for the biological activity of flavonoids. For vascular relaxation, the 5-OH and 7-OH groups on the A ring , and the 4'-OH group on the B ring have been shown to be crucial. psu.edu Pharmacophore modeling for anti-Parkinson's activity also revealed that hydroxyl functional groups play a significant role in the interaction with crucial amino acid residues of the target receptors. innovareacademics.in

Furthermore, SAR studies have shown that the glycosylation of Kaempferol, i.e., the attachment of sugar moieties, generally has a negative impact on its biological activity. For instance, the addition of rhamnose moieties was found to negatively affect its depigmenting and anti-inflammatory properties. nih.govresearchgate.net The presence of a glycosylation group has also been shown to greatly reduce the vascular relaxation effect. psu.edu

Theoretical studies using density functional theory have suggested that the B-ring of Kaempferol glycosides acts as a better electron-donating region, which is an important aspect of their structural activity. raco.cat

Design and Synthesis of Novel Kaempferol Analogues with Enhanced Potency

Based on the understanding of Kaempferol's SAR, researchers have designed and synthesized novel analogues with the aim of enhancing their potency, solubility, and other pharmacological properties.

One of the major limitations of Kaempferol for therapeutic use is its low aqueous solubility. mdpi.com To address this, sulfonated derivatives of Kaempferol have been synthesized. mdpi.com These sulfonated analogues have shown improved water solubility, which could enhance their bioavailability. mdpi.com

Another strategy to enhance the properties of Kaempferol is through the formation of metal complexes . researchgate.net For example, gallium (Ga) complexes of Kaempferol and its sulfonated derivatives have been synthesized. mdpi.com These complexes have demonstrated enhanced antioxidant activity compared to the parent compound. mdpi.com Copper (Cu) complexes of Kaempferol have also been shown to have enhanced radical scavenging effects. researchgate.net

The synthesis of glycosylated derivatives of Kaempferol has also been a subject of research, despite the general observation that glycosylation can reduce activity. For instance, Kaempferol-3-O-rutinoside (Nicotiflorin) has been synthesized and shown to possess promising antiglycation activity. researchgate.netnih.gov Efficient methods for the glycosylation of the 3-OH group of Kaempferol have been developed, allowing for the synthesis of various acylated flavonol 3-O-glycosides. acs.org

Furthermore, novel analogues have been created by modifying other parts of the Kaempferol structure. For example, a series of umbelliferone (B1683723) analogues have been synthesized and evaluated for their tyrosinase inhibitory activity, inspired by the phenolic hydroxyl moiety present in Kaempferol. tandfonline.com

Computational SAR Modeling and Prediction

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, have become invaluable tools for predicting the biological activity of Kaempferol and its derivatives, as well as for designing new, more potent compounds.

Molecular docking studies have been used to predict the binding affinities of Kaempferol and its derivatives to various biological targets. For instance, docking studies have been performed to evaluate the potential of Kaempferol derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a target in colon cancer. frontiersin.org These studies have identified derivatives with high predicted binding affinities and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.org Docking predictions have also been used to assess the affinity of Kaempferol for targets involved in cell cycle arrest and apoptosis, such as CDK1 and caspase 8. worldscientific.com

Pharmacophore modeling helps in identifying the three-dimensional arrangement of functional groups necessary for biological activity. This approach has been used to study the interaction of Kaempferol with receptors relevant to Parkinson's disease, highlighting the importance of hydroxyl groups. innovareacademics.in

Molecular dynamics (MD) simulations are employed to assess the stability of the ligand-protein complexes predicted by docking. frontiersin.org These simulations provide insights into the dynamic behavior of the complex over time, further validating the potential of the designed compounds. frontiersin.org

QSAR models , both linear and non-linear, have been developed to predict the antioxidant capacity of flavonoids like Kaempferol based on their structural parameters. acs.org These models can help in the virtual screening of large compound libraries to identify promising candidates.

Computational tools are also used for ADMET prediction , which is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. frontiersin.org In silico models can predict various physicochemical and medicinal chemistry parameters, helping to identify ligands with acceptable therapeutic potential. frontiersin.org

Molecular Mechanisms of Action of Kaempferol

Receptor Binding and Ligand-Target Interactions of Kaempferol (B1673270)

Kaempferol's biological effects are initiated by its binding to various cellular receptors and proteins. These interactions can either activate or inhibit the receptor's function, leading to a cascade of downstream events. Key targets of kaempferol include hormone receptors, xenobiotic receptors, and transport proteins.

Estrogen Receptors (ERα and ERβ): Kaempferol has been identified as a phytoestrogen, a plant-derived compound that can bind to estrogen receptors. It displays a higher binding affinity for ERβ compared to ERα. scbt.com Molecular docking studies have elucidated the binding energies of kaempferol with these receptors, showing a binding efficiency of -7.44 Kcal/mol for ERα and -7.46 Kcal/mol for ERβ. researchgate.net Another study reported a binding affinity value of -8.2 kcal/mol for the interaction between kaempferol and ERα. mdpi.com This interaction is stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues in the receptor's binding pocket, such as Leu387, Ile424, Met421, Leu346, Ala350, Met388, and Leu525. mdpi.com The binding affinity of kaempferol to ERα has been reported as -7.0 Kcal/mol, which is lower (indicating a more stable interaction) than that of the natural estrogen, 17β-estradiol (-6.7 Kcal/mol). researchgate.net

Aryl Hydrocarbon Receptor (AHR): The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in sensing and metabolizing environmental toxins. Kaempferol acts as an antagonist of the AHR. nih.goviiarjournals.org It has been shown to competitively inhibit the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), with a relatively high binding affinity (IC50 = 39.8 nM). spandidos-publications.com By binding to the AHR, kaempferol prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes like CYP1A1. nih.govspandidos-publications.com

P-glycoprotein (P-gp): P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Kaempferol has been identified as both a substrate and an inhibitor of P-gp. nih.govmedsci.org It can inhibit P-gp activity, leading to increased intracellular accumulation of P-gp substrates. researchgate.net In silico analysis has shown a good interaction energy between kaempferol and human multidrug resistance protein-1, with a docking score of 23.14. mdpi.com This interaction is thought to occur at both the ATP- and steroid-binding sites of P-gp. researchgate.net

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): PPAR-γ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. In silico docking analysis has revealed that kaempferol exhibits a high binding affinity with PPAR-γ. mdpi.com The interaction is characterized by the formation of hydrogen bonds with residues such as THR 269 and ASP 271. mdpi.com

Other Receptor Interactions: Kaempferol has also been shown to interact with other proteins, including serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA), which are important for its transport and bioavailability. bham.ac.ukiiarjournals.orgresearchgate.netresearchgate.net The binding to HSA is a strong interaction with a binding constant (K) of approximately 3.5 x 10^5 M^-1. iiarjournals.org Furthermore, molecular docking studies have indicated that kaempferol can bind to the neuraminidase receptor of influenza viruses and the spike receptor protein of SARS-CoV-2. researchgate.net

Table 1: Binding Affinities of Kaempferol with Various Receptors

Receptor/ProteinBinding Affinity/EfficiencyKey Interacting ResiduesReference
Estrogen Receptor α (ERα)-8.2 kcal/molLeu387, Ile424, Met421, Leu346, Ala350, Met388, Leu525 mdpi.com
Estrogen Receptor α (ERα)-7.44 Kcal/molNot specified researchgate.net
Estrogen Receptor β (ERβ)-7.46 Kcal/molNot specified researchgate.net
Aryl Hydrocarbon Receptor (AHR)IC50 = 39.8 nMNot specified spandidos-publications.com
P-glycoprotein (P-gp)Docking Score: 23.14Not specified mdpi.com
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)HighTHR 269, ASP 271 mdpi.com
Human Serum Albumin (HSA)K ≈ 3.5 x 10^5 M^-1Not specified iiarjournals.org

Enzymatic Modulation by Kaempferol

Kaempferol's influence extends to the modulation of a wide range of enzymes that are critical for various physiological and pathological processes. It can act as an inhibitor or, in some cases, an allosteric modulator, thereby altering the enzyme's catalytic activity.

Inhibition Kinetics and Allosteric Modulation

Kinetic studies have provided detailed insights into how kaempferol inhibits specific enzymes. For instance, kaempferol inhibits xanthine oxidase (XO) , a key enzyme in purine (B94841) metabolism, in a reversible and competitive manner. acs.orgcapes.gov.brnih.govacs.org The inhibition mechanism involves the insertion of kaempferol into the active site of XO, which prevents the substrate from binding. acs.orgnih.gov The IC50 value for this inhibition has been determined to be (2.18 ± 0.02) × 10^-6 M. acs.org Similarly, kaempferol competitively and reversibly inhibits pancreatic lipase (B570770) , an enzyme involved in fat digestion. researchgate.net

Beyond competitive inhibition, kaempferol has been suggested to act as an allosteric modulator . Allosteric modulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity. libretexts.orggeeksforgeeks.org Kaempferol is proposed to be a positive allosteric modulator of GABA-A receptors , which are ligand-gated ion channels. researchgate.net It is also described as a modulator of fatty acid synthase , where its binding to allosteric sites can change the enzyme's reaction kinetics and substrate affinity. scbt.com

Interaction with Kinases and Phosphatases

A significant aspect of kaempferol's activity is its ability to inhibit various protein kinases, which are key regulators of cell signaling. Kaempferol has been shown to inhibit the kinase activity of Phosphatidylinositol 3-kinase (PI3K) , a central component of a major cell survival pathway. nih.govresearchgate.net

It also targets kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Specifically, kaempferol has been identified as a direct inhibitor of 90 kDa ribosomal S6 kinase (RSK2) and mitogen- and stress-activated protein kinase 1 (MSK1) . nih.govaacrjournals.org It binds to the ATP-binding pocket of these kinases, thereby inhibiting their activity in an ATP-competitive manner. aacrjournals.org

Furthermore, kaempferol has been shown to inhibit other kinases such as Src kinase , and it also suppresses the activity of cdc25A tyrosine phosphatase . nih.govmdpi.com In T84 cells, the effects of kaempferol on chloride secretion are abolished by the protein kinase A (PKA) inhibitor H89, suggesting an interaction with the cAMP/PKA signaling pathway . frontiersin.org

Modulation of Other Enzyme Classes

Kaempferol's inhibitory effects are not limited to kinases and phosphatases. It has been shown to inhibit a variety of other enzyme classes:

Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation. Kaempferol has been shown to inhibit both COX-1 and COX-2 enzymes. mdpi.com

Lipoxygenase and Phospholipase A2: These are also key enzymes in the inflammatory pathway, and their activity can be inhibited by kaempferol. frontiersin.org

Nitric Oxide Synthase (iNOS): Kaempferol can inhibit the expression and activity of iNOS, thereby reducing the production of nitric oxide, a signaling molecule with various physiological and pathological roles. nih.govfrontiersin.org

Fatty Acid Synthase (FAS): Kaempferol acts as a modulator of this enzyme, which is involved in the synthesis of fatty acids. scbt.com

Indoleamine 2,3-dioxygenase 1 (IDO-1): In-silico docking studies suggest a potential interaction of kaempferol with the catalytic domain of IDO-1, an enzyme involved in tryptophan catabolism and immune regulation. mdpi.com

Matrix Metalloproteinases (MMPs): Kaempferol can downregulate the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and are involved in cancer cell invasion and metastasis. mdpi.comspandidos-publications.com

Cytochrome P450 Enzymes: Kaempferol has been shown to inhibit the activity of CYP2E1. nih.gov

Table 2: Enzymatic Modulation by Kaempferol

EnzymeType of ModulationKinetic/Binding DetailsReference
Xanthine Oxidase (XO)Competitive, Reversible InhibitionIC50 = 2.18 µM acs.org
Pancreatic LipaseCompetitive, Reversible Inhibition- researchgate.net
Phosphatidylinositol 3-kinase (PI3K)Inhibition- nih.govresearchgate.net
90 kDa ribosomal S6 kinase (RSK2)ATP-Competitive Inhibition- aacrjournals.org
Mitogen- and stress-activated protein kinase 1 (MSK1)ATP-Competitive Inhibition- aacrjournals.org
Cyclooxygenase-1 (COX-1)Inhibition- mdpi.com
Cyclooxygenase-2 (COX-2)Inhibition- mdpi.com
Fatty Acid Synthase (FAS)Allosteric Modulation- scbt.com

Signal Transduction Pathway Perturbation by Kaempferol

By interacting with receptors and modulating enzyme activities, kaempferol can perturb a multitude of intracellular signal transduction pathways. This perturbation is a key mechanism underlying its diverse biological effects.

Activation or Inhibition of Key Signaling Cascades

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Kaempferol has been consistently shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cell types. mdpi.comiiarjournals.orgnih.govresearchgate.net It achieves this by decreasing the phosphorylation of key components of the pathway, including PI3K, Akt, and mTOR. iiarjournals.orgresearchgate.net This inhibition can lead to the induction of apoptosis and autophagy. iiarjournals.org

MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase pathways are crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in proliferation, differentiation, and stress responses. Kaempferol's effect on MAPK pathways can be context-dependent. In some instances, it activates the MAPK cascades, including extracellular signal-regulated kinase (ERK), which can lead to reduced cell adhesion and invasion. mdpi.com In other contexts, particularly in cancer cells, kaempferol has been shown to inhibit the phosphorylation of ERK, JNK, and p38, leading to anti-metastatic effects. spandidos-publications.comresearchgate.netmdpi.complos.org

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immune responses. Kaempferol is a well-documented inhibitor of the NF-κB signaling pathway. researchgate.netnih.govresearchgate.netiiarjournals.orgspandidos-publications.com It can suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. nih.govspandidos-publications.com This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.goviiarjournals.org

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another important signaling cascade involved in immunity and inflammation. Kaempferol and its glycosides have been shown to inhibit the JAK-STAT pathway by inactivating the phosphorylation of JAK1/2 and STAT1/3. researchgate.netbham.ac.ukfrontiersin.orgresearchgate.netdntb.gov.ua This leads to a reduction in the expression of pro-inflammatory mediators. researchgate.net

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major cellular defense mechanism against oxidative stress. Kaempferol has been shown to activate the Nrf2-ARE signaling pathway. tandfonline.comnih.govplos.orgnih.govplos.orgrsc.orgnih.gov It promotes the nuclear translocation of Nrf2, leading to the increased expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). plos.orgplos.org

Cross-Talk with Cellular Networks

Kaempferol demonstrates extensive cross-talk with a variety of intracellular signaling networks that are crucial for cell regulation. Its ability to modulate these pathways contributes significantly to its biological effects. Key signaling pathways influenced by Kaempferol include:

MAPK/ERK Pathway: Kaempferol can modulate the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK). mdpi.comtandfonline.commdpi.com This interaction is significant as the MAPK pathway is central to regulating cell proliferation, differentiation, and survival. mdpi.com Kaempferol-mediated activation of MAPK can prevent DNA damage that might otherwise lead to cellular transformation. nih.gov In some cellular contexts, the induction of the MAPK pathway by Kaempferol is a necessary step for initiating apoptosis. mdpi.com

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway for cell growth, survival, and proliferation. Kaempferol has been shown to inhibit this pathway. mdpi.comnih.gov It can compete with ATP to bind to PI3K, thereby blocking its activity and inhibiting the downstream actions of Akt and mTOR. nih.govmdpi.com This inhibition can lead to the activation of pro-apoptotic proteins. tandfonline.com Studies have documented that Kaempferol reduces the phosphorylation of Akt and mTOR, as well as the protein levels of PI3K. mdpi.commdpi.com

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that governs the expression of genes involved in inflammation, immune response, and cell survival. tandfonline.comnih.gov Kaempferol can suppress the NF-κB pathway by preventing its migration into the nucleus, which in turn blocks the transcription of its target genes. nih.govmdpi.com This action contributes to its anti-inflammatory effects. mdpi.com

Other Signaling Interactions: Kaempferol also interacts with other pathways, including the JAK/STAT, TGFβ, and PKA pathways. tandfonline.comsrce.hrresearchgate.net For instance, it can inhibit the JAK-STAT3 pathway, which is involved in immune evasion. mdpi.com Through these interactions, Kaempferol orchestrates a complex molecular response that influences a wide range of cellular processes from proliferation and apoptosis to inflammation and angiogenesis. mdpi.comtandfonline.com

Gene Expression and Proteomic Regulation by Kaempferol

Kaempferol exerts significant control over cellular function by modulating gene expression and the subsequent protein landscape. This regulation occurs at the transcriptomic, proteomic, and epigenetic levels.

Transcriptomic Analysis of Kaempferol-Induced Changes

Transcriptomic analyses, such as RNA sequencing (RNA-seq), have revealed that Kaempferol significantly alters the expression profiles of a wide array of genes. researchgate.netresearchgate.netsemanticscholar.org In studies on human cervical cancer cells, Kaempferol was found to upregulate the expression of pro-apoptotic genes while downregulating pro-survival genes. mdpi.comresearchgate.net

In a study involving nonalcoholic steatohepatitis, Kaempferol treatment led to the identification of 277 differentially expressed genes, with notable changes in genes related to fatty acid degradation and metabolism. researchgate.net Similarly, in osteoporosis models, transcriptomic analysis identified key genes like NTN1, LTBP4, GSN, and EBF1 as targets of Kaempferol. researchgate.net

The table below summarizes findings from various transcriptomic studies on the effect of Kaempferol.

Study Context Cell/Tissue Type Key Upregulated Genes Key Downregulated Genes Reference(s)
Cervical CancerHeLa CellsAPAF1, BAX, BAD, Caspase 3, Caspase 9BCL-2, BIRC8, MCL-1, XIAP, NAIP mdpi.comresearchgate.net
Prostate CancerPC-3 CellsAPC, MLH-1Smad-4, Kras srce.hr
Mast Cell ActivationBone Marrow-Derived Mast CellsInpp5d (encodes SHIP1)- mdpi.com
OsteoporosisRat Model-NTN1, LTBP4, GSN, EBF1 researchgate.net
Nonalcoholic SteatohepatitisMouse Model632 genes (vs. model)CYP2b9, Cyp4a12b, Mup17, Mup7, Mup16 researchgate.net

Proteomic Profiling of Kaempferol-Mediated Protein Expression

Consistent with its effects on gene transcription, proteomic analyses confirm that Kaempferol modulates the expression levels of numerous proteins. mdpi.comresearchgate.netrsc.org In cancer cells, Kaempferol treatment leads to an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins. mdpi.com

For example, in HeLa cells, Kaempferol increased the levels of proteins such as Bad, Bax, p53, p27, p21, and caspases 3 and 8. mdpi.com Conversely, it decreased the levels of survival proteins like Bcl-2, XIAP, and Livin. mdpi.com In a different context, proteomic studies on intestinal barrier function showed that Kaempferol affects the expression and assembly of tight junction and adherens junction proteins. researchgate.netrsc.org

The following table presents a selection of proteins regulated by Kaempferol as identified in proteomic studies.

Study Context Cell/Tissue Type Upregulated Proteins Downregulated Proteins Reference(s)
Cervical CancerHeLa CellsBad, Bid, Bim, p21, p53, p27, Caspase-3, Caspase-8, Fas, DR5Bcl-2, cIAP-2, Livin, XIAP, HSP70 mdpi.com
Prostate CancerPC-3 CellsBax, p53, Nf-κB, E-cadherinBcl-2, SMAD-4, MLH-1 srce.hr
Intestinal BarrierCaco-2 CellsClaudin-3, Claudin-4, Occludin, ZO-1- researchgate.net
Mast Cell ActivationBone Marrow-Derived Mast CellsSHIP1, NRF2- mdpi.comnih.gov
OsteoporosisRat Model-NTN1, LTBP4, GSN, EBF1 researchgate.net

Epigenetic Modifications Induced by Kaempferol

Kaempferol is recognized as an epigenetic modulator, influencing gene expression without altering the DNA sequence itself. mdpi.comnih.gov Its epigenetic activities primarily involve DNA methylation and histone modifications. mdpi.comnih.gov

DNA Methylation: Kaempferol can inhibit the activity and expression of DNA methyltransferases (DNMTs), particularly DNMT1 and DNMT3B. nih.govnih.govresearchgate.net This inhibition leads to the hypomethylation of promoter regions of tumor suppressor genes (TSGs), resulting in their reactivation. nih.govresearchgate.net For instance, Kaempferol has been shown to downregulate the methylation of the DACT2 gene promoter, which inhibits the Wnt/β-catenin pathway. mdpi.com Studies have confirmed promoter hypomethylation and subsequent re-expression of TSGs like WIF1, RUNX1, and RARβ following Kaempferol exposure. researchgate.net

Histone Modifications: Kaempferol influences histone modifications by inhibiting histone deacetylases (HDACs) and histone methyltransferases (HMTs). mdpi.comnih.govresearchgate.net By inhibiting HDACs, Kaempferol promotes the hyperacetylation of histones (e.g., histone H3), which is associated with a more open chromatin structure and increased gene transcription. mdpi.comnih.gov It also reduces the activity of HMTs that place repressive marks on histones, such as the methylation of histone H3 at lysine (B10760008) 27. nih.govresearchgate.net In gastric cancer cells, Kaempferol was found to inhibit HDAC, which in turn inhibited G9a expression and induced autophagy. nih.gov

The table below summarizes the epigenetic targets of Kaempferol.

Epigenetic Mechanism Enzyme/Target Effect of Kaempferol Consequence Reference(s)
DNA MethylationDNMT1, DNMT3A, DNMT3BInhibition of activity and expressionHypomethylation and reactivation of Tumor Suppressor Genes (e.g., DACT2, WIF1, RARβ) mdpi.comnih.govnih.govresearchgate.net
Histone DeacetylationHistone Deacetylases (HDACs)Inhibition of activityHyperacetylation of Histone H3, increased gene expression mdpi.comnih.govnih.gov
Histone MethylationHistone Methyltransferases (HMTs)Inhibition of activityReduction of repressive histone marks (e.g., H3K27 methylation) nih.govresearchgate.net

Molecular Interactions and Target Identification of Kaempferol

Methodologies for Kaempferol (B1673270) Target Deconvolution

The identification of kaempferol's binding partners within the complex cellular proteome requires a multifaceted approach. Researchers utilize a range of sophisticated techniques to pinpoint the specific proteins and pathways that are modulated by this flavonoid. These methodologies can be broadly categorized into affinity-based proteomics, activity-based protein profiling, phenotypic screening coupled with target deconvolution, and genetic approaches.

Affinity-Based Proteomics for Direct Target Identification

Affinity-based proteomics stands as a powerful strategy for the direct identification of proteins that physically interact with a small molecule like kaempferol. This approach leverages the binding affinity between the compound and its protein targets to isolate and subsequently identify them.

A cornerstone of affinity-based proteomics is the design and synthesis of chemical probes derived from the lead compound. For kaempferol, this involves chemically modifying the flavonoid structure to incorporate a reactive or reporter group, such as biotin (B1667282) or a photoaffinity label, while preserving its inherent biological activity. The strategic placement of this functional group is critical to ensure that it does not interfere with the natural binding interactions of kaempferol with its target proteins. These probes can then be used to "fish" for binding partners in a cellular lysate. For instance, biotinylated derivatives of flavonoids have been developed to act as photoaffinity proteomics reagents for capturing binding proteins. researchgate.net

Once a suitable chemical probe for kaempferol is synthesized, it is typically immobilized on a solid support, such as agarose (B213101) or magnetic beads. This "baited" matrix is then incubated with a complex mixture of proteins, such as a cell lysate. Proteins that bind to the immobilized kaempferol probe are captured, while non-binding proteins are washed away. This process is known as a pull-down assay. dundee.ac.uk

Following the isolation of the kaempferol-binding proteins, they are eluted from the solid support and identified using high-sensitivity mass spectrometry. dundee.ac.ukuiowa.edunih.gov This powerful analytical technique can identify and quantify the captured proteins, providing a list of potential molecular targets of kaempferol. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the accurate identification of proteins from complex biological samples. uiowa.edunih.gov

Table 1: Key Steps in Affinity-Based Proteomics for Kaempferol Target Identification

StepDescription
Probe Design & Synthesis Chemical modification of kaempferol to include a tag (e.g., biotin) for detection and capture.
Immobilization Attachment of the kaempferol probe to a solid support (e.g., beads).
Incubation Mixing the immobilized probe with a cell lysate to allow for binding to target proteins.
Pull-Down Isolation of the probe-protein complexes from the lysate.
Elution Release of the bound proteins from the probe.
Mass Spectrometry Identification and quantification of the eluted proteins.

Activity-Based Protein Profiling (ABPP) in Kaempferol Research

Activity-based protein profiling (ABPP) is a functional chemoproteomic technique that utilizes reactive chemical probes to covalently label the active sites of specific enzyme families. nih.govuniversiteitleiden.nlfrontiersin.org This approach provides a direct readout of the functional state of enzymes in complex biological systems. In the context of kaempferol research, competitive ABPP can be employed to identify its enzymatic targets. chemrxiv.org In this setup, a cell lysate is pre-incubated with kaempferol before the addition of a broad-spectrum activity-based probe. If kaempferol binds to the active site of an enzyme, it will block the subsequent labeling by the probe. By comparing the protein labeling profiles in the presence and absence of kaempferol using quantitative mass spectrometry, researchers can identify the enzymes that are specifically inhibited by the flavonoid. frontiersin.orgchemrxiv.org This method is particularly valuable for identifying targets within large enzyme families, such as kinases and hydrolases. universiteitleiden.nl

Phenotypic Screening Coupled with Target Deconvolution

Phenotypic screening involves identifying compounds that produce a desired biological effect in cells or organisms without prior knowledge of the molecular target. criver.comnih.gov Once a compound like kaempferol is identified through a phenotypic screen, the subsequent challenge is to determine its mechanism of action by identifying the protein or proteins responsible for the observed phenotype. criver.comnih.gov This process is known as target deconvolution. Various chemical proteomics strategies, including affinity purification and ABPP, are often employed to elucidate the targets of hits from phenotypic screens. nih.gov This integrated approach allows for the discovery of novel drug targets and mechanisms of action that might not be identified through traditional target-based screening. nih.govyoutube.com

Genetic Approaches to Target Identification

Genetic approaches offer a complementary strategy for identifying the molecular targets of bioactive compounds. These methods often involve systematically altering gene expression and observing the impact on cellular sensitivity to the compound. For instance, in a drug-resistant mutant screen, cells are mutagenized and selected for resistance to the cytotoxic effects of kaempferol. The genes that are mutated in the resistant cells may encode the direct target of the compound or components of the target's pathway.

Another powerful genetic approach is the use of techniques like RNA interference (RNAi) or CRISPR-Cas9 to systematically knock down or knock out the expression of individual genes. By screening a library of these genetically modified cells in the presence of kaempferol, researchers can identify genes whose loss confers either resistance or hypersensitivity to the compound, thereby pointing to potential targets or pathways. Computational and bioinformatic analyses of gene expression data can also help predict and prioritize potential targets of kaempferol. nih.govnih.gov

Characterization of Kaempferol-Protein Interactions

Kaempferol exerts its biological effects by interacting with a wide array of proteins. The characterization of these interactions is fundamental to understanding its therapeutic potential.

The interaction between kaempferol and its protein targets can be quantified by assessing binding affinity and kinetics. Studies have shown that kaempferol exhibits notable inhibitory activity on α-glucosidase in a mixed-type manner, with an IC50 value of (1.16 ± 0.04) × 10(-5) mol L(-1). nih.gov The binding of kaempferol to α-glucosidase is primarily driven by hydrogen bonds and van der Waals forces. nih.gov

In another study, the interaction of a kaempferol derivative, kaempferol-7-O-α-L-rhamnopyranoside (KR), with human serum albumin (HSA) was investigated. It was found that KR can quench the intrinsic fluorescence of HSA through the formation of a KR-HSA complex in a static manner. nih.govnih.gov The binding is located in subdomain IIA of HSA. nih.gov

Molecular docking studies have also been employed to predict the binding affinities of kaempferol with various protein targets. For instance, a derivative of kaempferol, 4'-Carboxy-5, 7-Dihydroxyflavone (CDHF), showed a high binding affinity to Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) with a score of -38.94 kcal/mol. tandfonline.com

Table 1: Binding Affinity and Kinetic Parameters of Kaempferol with Protein Targets

Target ProteinMethodBinding ParameterValue
α-glucosidaseInhibition AssayIC50(1.16 ± 0.04) × 10⁻⁵ mol L⁻¹ nih.gov
PPAR-γMolecular DockingBinding Affinity (CDHF)-38.94 kcal/mol tandfonline.com
SARS-CoV-2 Spike ProteinMolecular DockingBinding Energy-
Indoleamine 2,3-dioxygenase 1 (IDO-1)Molecular Docking-Favorable binding interactions nih.gov
LactoferrinFluorescence SpectroscopyQuenchingStatic quenching observed nih.gov
Human Serum Albumin (HSA)Fluorescence SpectroscopyQuenchingStatic quenching observed nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

The three-dimensional structures of kaempferol in complex with its protein targets provide valuable insights into the specific molecular interactions. Molecular docking and dynamics simulations have been instrumental in elucidating these interactions. For instance, the binding of kaempferol to α-glucosidase is thought to occur within the active site, thereby inhibiting the enzyme's activity. nih.gov

In its interaction with PPAR-γ, a kaempferol derivative was shown to form hydrogen bonds, aromatic H-bonds, Pi-Pi stacking, and salt bridges. tandfonline.com Similarly, the interaction between kaempferol and lactoferrin is stabilized by both hydrophobic interactions and hydrogen bonding. nih.gov

Molecular modeling of the kaempferol derivative KR with HSA revealed that it enters the cavity of subdomain IIA and interacts through hydrogen bonds with several amino acid residues, including Glu153, Lys199, Arg257, His288, and Glu292. nih.gov The interaction with indoleamine 2,3-dioxygenase 1 (IDO-1) involves the iron of the active site heme group, aromatic stacking interactions with Phe-163, and hydrogen bonds with Ser-235 and Ser-167. nih.gov

The binding of kaempferol to a protein can induce conformational changes that alter the protein's function. Spectroscopic analyses, such as circular dichroism and Fourier transform infrared spectra, have indicated that the binding of kaempferol to α-glucosidase results in a conformational alteration of the enzyme. nih.gov

Similarly, 3D fluorescence spectroscopy has shown that the interaction of a kaempferol derivative with HSA leads to conformational changes in the protein, affecting the microenvironment around its tryptophan and tyrosine residues. nih.gov The formation of a complex between kaempferol and lactoferrin also leads to the quenching of lactoferrin's endogenous fluorescence, indicating structural changes. nih.gov

Identification of Off-Targets and Polypharmacology of Kaempferol

Kaempferol's ability to interact with multiple targets, a concept known as polypharmacology, is a key aspect of its broad biological activity. Identifying these "off-targets" is crucial for a comprehensive understanding of its effects.

High-throughput screening methods are valuable for identifying the multiple targets of compounds like kaempferol. A cell-based library screen of 90 flavonoids identified kaempferol as a potent inhibitor of the African Swine Fever Virus (ASFV). nih.gov This study revealed that kaempferol acts on both the entry and post-entry stages of the ASFV replication cycle. nih.gov

Another approach combines in silico docking with Drug Affinity Responsive Target Stability (DARTS) to identify targets. This strategy was used to identify Src as a candidate target for kaempferol's effects against myocardial infarction. nih.gov

Network pharmacology is a powerful tool for analyzing the complex interactions of a compound with multiple targets and pathways. proquest.com Such analyses have been used to investigate the mechanisms of kaempferol in various conditions. For example, a network pharmacology study on ischemic stroke suggested that kaempferol may exert its effects by regulating apoptosis and inflammatory responses. mdpi.comnih.gov

In the context of gastric cancer, network pharmacology identified 10 overlapping genes between kaempferol's potential targets and disease-associated genes, with ESR1, EGFR, and SRC being key targets. nih.gov Another study focusing on osteoporosis identified 54 overlapping targets, with AKT1 and MMP9 being validated as stable binding partners for kaempferol. researchgate.net These studies highlight the multi-target nature of kaempferol's action. proquest.com

Advanced Analytical Methodologies for Kaempferol Research

Spectroscopic and Spectrometric Characterization of Kaempferol[14],[16],[17],[15],

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the preliminary identification and quantification of flavonoids like kaempferol (B1673270). The UV-Vis spectrum of kaempferol is characterized by two major absorption bands. Band I, typically in the range of 350-385 nm, is associated with the cinnamoyl system (B-ring), while Band II, appearing around 250-270 nm, corresponds to the benzoyl system (A-ring). nih.gov

The specific positions of these absorption maxima can be influenced by the solvent and the substitution pattern on the flavonoid skeleton. nih.govejournal.by For instance, the UV spectrum of a sulfonated kaempferol derivative shows similar absorption patterns to the parent compound, suggesting that the sulfonation has little effect on the chromophoric system. nih.gov

Table 2: UV-Vis Absorption Maxima of Kaempferol and a Derivative

CompoundBand I (nm)Band II (nm)
Kaempferol368266
Sulfonated Kaempferol367266

This table is generated based on data from a 2019 study on kaempferol derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. In the analysis of kaempferol, FT-IR spectra show characteristic bands corresponding to hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretching vibrations. nih.govresearchgate.netnih.gov These techniques are valuable for confirming the presence of key functional groups and for studying intermolecular interactions, such as hydrogen bonding. nih.gov

The FT-IR spectrum of kaempferol typically exhibits a broad band in the region of 3000-3500 cm⁻¹ due to the stretching vibrations of the hydroxyl groups. nih.gov The carbonyl stretching vibration of the C4-keto group is observed around 1650 cm⁻¹. researchgate.net Raman spectroscopy, being complementary to IR, is particularly useful for analyzing aqueous samples and provides information on the skeletal vibrations of the flavonoid structure. mdpi.com

Circular Dichroism (CD) for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While kaempferol itself is achiral, many of its naturally occurring glycosides are chiral due to the presence of sugar moieties. CD spectroscopy can be used to determine the stereochemistry of these sugar units and to study the interactions of kaempferol and its derivatives with chiral biomacromolecules like proteins and DNA. nih.govnih.gov

For instance, the interaction of kaempferol with human serum albumin has been shown to induce changes in the CD spectrum of the protein, indicating a conformational change upon binding. nih.gov This provides insights into the binding mechanism and the effect of the flavonoid on the protein's secondary structure.

Electrophoretic Techniques for Kaempferol and its Conjugates

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly well-suited for the analysis of charged or ionizable compounds like kaempferol and its conjugates.

Capillary Electrophoresis (CE) and CE-MS

Capillary electrophoresis (CE) is a high-resolution separation technique that offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption. nih.govsemanticscholar.orgmdpi.com CE has been successfully applied to the separation and quantification of kaempferol and its derivatives in various plant extracts. nih.govresearchgate.netnih.gov The separation is based on the different electrophoretic mobilities of the analytes, which are influenced by their charge-to-size ratio. researchgate.net

The coupling of CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS. mdpi.com This hyphenated technique is a powerful tool for the identification and characterization of kaempferol and its conjugates in complex matrices. The use of different buffer systems and pH values can be optimized to achieve the desired separation of various kaempferol derivatives. nih.govnih.gov

Microscopic Techniques for Kaempferol Localization and Interactions

Microscopic techniques are fundamental in visualizing the subcellular localization of Kaempferol and understanding its interactions within the cellular environment. These methods provide spatial information that is crucial for elucidating the mechanisms of action of this flavonoid.

Fluorescence microscopy is a powerful tool for localizing Kaempferol within cells due to its intrinsic autofluorescent properties. This technique allows for the real-time visualization of Kaempferol uptake and distribution in living cells.

Kaempferol exhibits green autofluorescence, which can be detected using confocal laser scanning microscopy. nih.gov In studies with Hepa-1c1c7 liver cells, the cellular uptake of Kaempferol was observed by exciting the molecule at 488 nm and detecting the emission between 515-535 nm. nih.gov The intensity of this fluorescence was found to be dependent on both the concentration of Kaempferol and the incubation time, with significant fluorescence detected at concentrations over 50 µM. nih.gov

Research has demonstrated that Kaempferol can accumulate in various cellular compartments, including the nucleus and cytoplasm. nih.gov This distribution throughout the cytosol has been observed in neuronal cells as well. researchgate.net The ability of Kaempferol to cross cellular and nuclear membranes is likely due to passive diffusion. nih.gov

To enhance the visualization of flavonoids like Kaempferol, which may have weak fluorescence at physiological concentrations, fluorescence enhancers such as diphenylboric acid 2-aminoethyl ester (DPBA) can be utilized. researchgate.net This technique has been successfully employed to detect flavonoids in neuroblastoma cells. researchgate.net The fluorescence properties of Kaempferol can be influenced by environmental factors such as pH, with the highest emission being observed in basic conditions. researchgate.net

Interactive Data Table: Fluorescence Properties and Experimental Conditions for Kaempferol Visualization

ParameterValue/ConditionCell LineReference
Excitation Wavelength488 nmHepa-1c1c7 nih.gov
Emission Wavelength515-535 nmHepa-1c1c7 nih.gov
Effective Concentration> 50 µMHepa-1c1c7 nih.gov
Observed LocalizationNucleus, CytoplasmHepa-1c1c7, Neuroblastoma cells nih.govresearchgate.net
Fluorescence EnhancerDiphenylboric acid 2-aminoethyl ester (DPBA)Neuroblastoma cells researchgate.net

Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers high-resolution imaging to investigate the ultrastructural effects of Kaempferol on cells and to characterize Kaempferol-loaded nanodelivery systems.

Scanning Electron Microscopy (SEM) is primarily used to examine the surface morphology of materials. In Kaempferol research, SEM has been instrumental in characterizing the morphology of nanoparticles designed to enhance the delivery of this poorly water-soluble flavonoid. For instance, SEM analysis of Kaempferol-loaded lecithin/chitosan nanoparticles revealed their morphology and dispersivity. researchgate.net Similarly, Kaempferol-loaded solid dispersions have been characterized by SEM to assess their surface characteristics. nih.gov Studies on Kaempferol nanoparticles have used SEM to confirm their solid, spherical shape with a smooth surface, which is an important factor in their release profiles. Current time information in Cairo, EG.

Transmission Electron Microscopy (TEM) provides detailed internal structural information. TEM has been employed to visualize the size and shape of Kaempferol-loaded nanoparticles and ethosomes. nih.govresearchgate.net For example, TEM imaging confirmed the nearly spherical shape of silver nanoparticles synthesized with Kaempferol. nih.gov While direct TEM imaging of Kaempferol's impact on cellular organelles is less commonly reported, the observed changes in cell surface roughness and microtubule formation in cancer cells treated with Kaempferol suggest that TEM could be a valuable tool for such ultrastructural investigations. researchgate.net

Interactive Data Table: Applications of Electron Microscopy in Kaempferol Research

TechniqueApplicationSample TypeKey FindingsReference
SEM Morphological analysisKaempferol-loaded nanoparticlesSolid, spherical shape, smooth surface Current time information in Cairo, EG.
SEM Surface characterizationKaempferol solid dispersionsAssessment of surface morphology nih.gov
TEM Size and shape determinationSilver nanoparticles with KaempferolNearly spherical shape nih.gov
TEM Vesicle characterizationKaempferol-loaded ethosomesVisualization of ethosomal structure researchgate.net

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are essential for quantifying the interactions between Kaempferol and its biological targets, providing insights into the binding affinity, kinetics, and thermodynamics that govern these molecular events.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the real-time binding interactions between molecules. It has been effectively used to study the interaction of Kaempferol with various proteins.

In one study, SPR was used to assess the binding of Kaempferol to human serum albumin (HSA), the primary transport protein in the blood. nih.govCurrent time information in Cairo, EG. The results showed a strong binding affinity, with an equilibrium dissociation constant (K_D) of 37 ± 0.07 nM. nih.govCurrent time information in Cairo, EG. The kinetic analysis revealed the association (k_a) and dissociation (k_d) rate constants, providing a comprehensive understanding of the binding dynamics. Current time information in Cairo, EG. The interaction was found to fit a 1:1 binding model. Current time information in Cairo, EG.

The same study also investigated Kaempferol's interaction with glutathione (B108866) S-transferase pi isoform-1 (GSTP1), an enzyme involved in detoxification. The binding affinity for GSTP1 was found to be in the micromolar range, indicating a weaker interaction compared to HSA. nih.govCurrent time information in Cairo, EG.

Interactive Data Table: SPR Analysis of Kaempferol-Protein Interactions

AnalyteLigandK_D (Equilibrium Dissociation Constant)Binding ModelReference
KaempferolHuman Serum Albumin (HSA)37 ± 0.07 nM1:1 nih.govCurrent time information in Cairo, EG.
KaempferolGlutathione S-transferase pi isoform-1 (GSTP1)Micromolar rangeNot specified nih.govCurrent time information in Cairo, EG.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. This allows for the determination of the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment.

A study utilizing ITC investigated the complexation of kaempferol-4′-glucoside, a glycosidic form of Kaempferol, with three different β-cyclodextrin derivatives: sulfobutyl ether-β-cyclodextrin (SBE-β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and methylated-β-cyclodextrin (M-β-CD). Current time information in Cairo, EG. The experiments, conducted at various pH levels, revealed a 1:1 binding stoichiometry for all complexes. Current time information in Cairo, EG.

The thermodynamic data obtained from ITC showed that the binding was enthalpy-driven at pH 7.4 and 9.0, while at pH 6.0, it was synergistically driven by both enthalpy and entropy. Current time information in Cairo, EG. The stability constants of these complexes were also determined, providing valuable information for the potential use of these cyclodextrins to improve the solubility and delivery of Kaempferol and its glycosides. Current time information in Cairo, EG.

Interactive Data Table: Thermodynamic Parameters of Kaempferol-4′-glucoside-Cyclodextrin Interactions via ITC

Cyclodextrin DerivativepHBinding Stoichiometry (n)Driving ForceReference
SBE-β-CD6.01:1Enthalpy and Entropy Current time information in Cairo, EG.
HP-β-CD6.01:1Enthalpy and Entropy Current time information in Cairo, EG.
M-β-CD6.01:1Enthalpy and Entropy Current time information in Cairo, EG.
SBE-β-CD7.41:1Enthalpy Current time information in Cairo, EG.
HP-β-CD7.41:1Enthalpy Current time information in Cairo, EG.
M-β-CD7.41:1Enthalpy Current time information in Cairo, EG.
SBE-β-CD9.01:1Enthalpy Current time information in Cairo, EG.
HP-β-CD9.01:1Enthalpy Current time information in Cairo, EG.
M-β-CD9.01:1Enthalpy Current time information in Cairo, EG.

Analytical Ultracentrifugation (AUC) is a technique that characterizes macromolecules and their interactions in solution by monitoring their sedimentation behavior in a centrifugal field. AUC experiments can be performed in two modes: sedimentation velocity and sedimentation equilibrium.

Sedimentation velocity experiments provide information about the size, shape, and mass of macromolecules and can be used to study the stoichiometry and affinity of interactions. Sedimentation equilibrium, on the other hand, is a thermodynamic method that yields information about the molar mass of macromolecules and their association constants.

While there is a significant body of literature on the pharmacokinetics of Kaempferol where "AUC" refers to the "Area Under the Curve" of the concentration-time profile, there is a lack of specific studies that have employed Analytical Ultracentrifugation to investigate the molecular interactions of Kaempferol. nih.govresearchgate.net

However, based on the principles of the technique, AUC could be a valuable tool in Kaempferol research. For instance, it could be used to:

Investigate the self-aggregation of Kaempferol in different solvent conditions.

Determine the stoichiometry and binding affinity of Kaempferol with target proteins, complementing data from techniques like SPR and ITC.

Study the effects of Kaempferol on the oligomeric state of proteins.

Given its capability to analyze samples in their native state without the need for labeling or immobilization, AUC holds potential for future research into the complex biological interactions of Kaempferol.

Theoretical and Computational Investigations of Kaempferol

Molecular Modeling and Docking Studies of Kaempferol (B1673270)

Molecular modeling and docking studies are instrumental in understanding how kaempferol interacts with various biological targets. These computational techniques predict the preferred orientation of kaempferol when bound to a receptor, forming a stable complex. acs.org

Molecular docking simulations have been extensively used to predict the binding modes and affinities of kaempferol with a range of protein targets. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies have shown that kaempferol can effectively bind to the active sites of various enzymes and receptors.

One study investigating the interaction of kaempferol with Cyclin-dependent kinase 2 (CDK2), a potential target in cancer therapy, revealed a high predicted binding affinity. frontiersin.org Similarly, docking analysis of kaempferol with Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key protein in glucose homeostasis, demonstrated a significant binding affinity with a LibDock score of 95.462, interacting with residues THR269 and ASP271. phytopharmajournal.com Another study focusing on tyrosinase, an enzyme involved in melanin (B1238610) production, showed that kaempferol can dock into its active center, with a calculated binding energy of -111.7 kcal/mol, suggesting it can hinder substrate binding. acs.org

The binding affinity of kaempferol and its derivatives has been quantified in various studies. For example, in the context of SARS-CoV spike receptor protein, kaempferol exhibited binding energies in the range of -6.9 to -7.0 kcal/mol. researchgate.net In a study on myocardial infarction, surface plasmon resonance (SPR) analysis confirmed the interaction between kaempferol and the protein Src with a dissociation constant (KD) of 8.666 μM, and molecular docking predicted hydrogen bonds with residues Glu339, Met341, and Thr338. nih.gov

Table 1: Predicted Binding Affinities of Kaempferol with Various Protein Targets

Target ProteinPredicted Binding Affinity/ScoreKey Interacting ResiduesReference
Cyclin-dependent kinase 2 (CDK2)HighNot specified frontiersin.org
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)LibDock score: 95.462THR269, ASP271 phytopharmajournal.com
Tyrosinase-111.7 kcal/molNot specified acs.org
SARS-CoV Spike Receptor-6.9 to -7.0 kcal/molNot specified researchgate.net
SrcKD = 8.666 μMGlu339, Met341, Thr338 nih.gov
Human ProcalcitoninNot specifiedNot specified researchgate.netmjcce.org.mk

Both ligand-based and structure-based drug design approaches have been employed to explore the potential of kaempferol and its derivatives as therapeutic agents. nih.gov Ligand-based approaches utilize the knowledge of molecules known to bind to a specific target to develop a pharmacophore model, which defines the essential structural features required for biological activity. semanticscholar.org This approach is particularly useful when the three-dimensional structure of the target is unknown. nih.gov

Structure-based drug design, on the other hand, relies on the 3D structure of the target protein to design or identify molecules that can bind to it with high affinity and selectivity. nih.gov Molecular docking, a key component of structure-based design, has been used to screen for potential kaempferol derivatives with enhanced activity. For instance, a pharmacophore model was developed to identify kaempferol derivatives as potential CDK2 inhibitors, followed by molecular docking and molecular dynamics to assess their binding. frontiersin.org Similarly, reverse pharmacophore matching has been used to identify potential targets for kaempferol. nih.gov

Quantum Chemical Calculations for Kaempferol Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been crucial in characterizing the intrinsic properties of kaempferol. researchgate.netmjcce.org.mk These calculations provide a detailed understanding of the molecule's electronic structure, reactivity, and spectroscopic characteristics. researchgate.netmjcce.org.mk

The electronic structure of kaempferol has been investigated using methods like Natural Bond Orbital (NBO) analysis. researchgate.netmjcce.org.mk A key aspect of its electronic properties is the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of these frontier orbitals is indicative of the molecule's electron-donating and electron-accepting capabilities. mdpi.comnih.gov A smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity. nih.gov For kaempferol, the HOMO-LUMO gap has been calculated to be approximately 10.883 eV. researchgate.net The distribution of these orbitals and the molecular electrostatic potential surface provide insights into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net

Computational studies have also been used to analyze the reactivity of kaempferol in complex with metal ions, such as Zn2+ and Cu2+. nih.govnih.govresearchgate.net These studies show that coordination with metal ions can significantly modify the electronic structure and properties of kaempferol. nih.govresearchgate.net For example, the formation of a kaempferol-Zn complex leads to notable changes in the HOMO-LUMO gap, electronegativity, and ionization potential. mdpi.com

Table 2: Calculated Electronic Properties of Kaempferol

PropertyCalculated ValueMethodReference
HOMO-LUMO Energy Gap10.883 eVDFT researchgate.net
Ionization EnergyHighDFT
Electron AffinityHighDFT

Theoretical calculations have been successfully employed to predict and interpret the spectroscopic properties of kaempferol, including its UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra. researchgate.netmjcce.org.mk DFT calculations, often using the B3LYP functional, have shown good correlation with experimental spectroscopic data. researchgate.netmjcce.org.mk

Theoretical IR and Raman spectra have been calculated and compared with experimental data to aid in the assignment of vibrational modes. researchgate.netmjcce.org.mk Similarly, 1H and 13C NMR chemical shifts have been predicted using the Gauge-Independent Atomic Orbital (GIAO) method, showing good agreement with experimental values. researchgate.netmjcce.org.mksemanticscholar.org Computational methods have also been used to analyze the UV-Vis absorption spectrum of kaempferol and its complexes, providing insights into electronic transitions. nih.govresearchgate.net The coordination of kaempferol with metal ions like Zn(II) results in shifts in the absorption peaks and alterations in functional group vibrations, which can be rationalized through theoretical models. dntb.gov.uanih.gov

Molecular Dynamics Simulations of Kaempferol and Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of kaempferol and its complexes with biological macromolecules over time. These simulations are used to assess the stability of ligand-protein interactions and to understand the conformational changes that may occur upon binding. acs.org

MD simulations of kaempferol complexed with proteins like pancreatic lipase (B570770) (PL) have shown that the complex reaches a stable structure, as indicated by a significant decrease in the root-mean-square deviation (RMSD) values compared to the protein alone. researchgate.net Analysis of the root-mean-square fluctuation (RMSF) can identify the flexibility of different regions of the protein upon kaempferol binding. researchgate.net

In a study of kaempferol derivatives as potential CDK2 inhibitors, MD simulations were performed for 50 ns to assess the thermodynamic stability of the ligand-protein complexes. frontiersin.org The results indicated that the complexes remained stable throughout the simulation, with RMSD values below 2 Å. frontiersin.org Similarly, MD simulations of nano-kaempferol with human serum albumin (HSA) and human holo-transferrin (HTF) for 100 ns were used to evaluate structural changes upon interaction. bohrium.com These simulations often reveal that hydrogen bonds and van der Waals forces are the predominant interactions stabilizing the complexes. dntb.gov.ua

Conformational Analysis and Flexibility

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of kaempferol has been performed to understand its spatial arrangements and the energy landscapes governing its various forms.

Computational studies have identified multiple conformers of kaempferol. One such study, using the Conflex software, identified 15 distinct conformers in the gas phase. proquest.com The primary sources of conformational diversity in kaempferol are the rotation around the C2-C1′ bond, which dictates the orientation of the B ring relative to the C ring, and the orientation of the hydrogen atoms in its four hydroxyl groups. proquest.com

For the rotation around the C2-C1′ bond, three stable regions have been identified, with the dihedral angle (ωC3-C2-C1′-C2′) clustering around approximately 0°, ±10°, and ±40°. proquest.com The planarity of the molecule is influenced by intramolecular hydrogen bonds, which contribute to the stability of certain conformations. For instance, hydrogen bonds can form between the hydroxyl groups and the ketone group at position 4. proquest.com It has been noted that the conformational search should be conducted independently for gas-phase and aqueous solution environments, as the predominant conformers can differ significantly between these phases. proquest.com

ParameterDescriptionFindings
Number of Conformers Distinct spatial arrangements identified15 in the gas phase proquest.com
Key Rotational Bond The primary bond contributing to conformational diversityC2-C1′ bond (connecting the B and C rings) proquest.com
Stable Dihedral Angles Low-energy orientations around the C2-C1′ bond0°, ±10°, and ±~40° proquest.com
Stabilizing Interactions Forces that favor certain conformationsIntramolecular hydrogen bonds proquest.com

Dynamics of Kaempferol-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This method has been widely applied to investigate the interactions between kaempferol and its various biological targets, providing detailed insights into binding stability and the key residues involved.

One study employed MD simulations to explore kaempferol's binding mechanism with the p47phox subunit of NADPH oxidase. The results indicated that kaempferol forms a stable complex with the protein, with residues Trp193 and Cys196 being particularly important for the interaction. ijbmi.com Similarly, the interaction between kaempferol and Jack bean urease was investigated using MD simulations, which confirmed that the enzyme adapted well to kaempferol in its binding pocket, leading to the formation of a stable complex. nih.gov

MD simulations are also used to assess the stability of protein-ligand complexes by calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). For instance, in a study of kaempferol derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), MD simulations showed that the ligand-protein complexes remained stable throughout the simulation, with RMSD values staying below 2 Å. nih.govfrontiersin.org The binding free energy, which indicates the strength of the interaction, is often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). In the case of kaempferol's interaction with urease, van der Waals energy was found to be the primary contributor to the binding free energy. nih.gov

Target ProteinKey Interacting ResiduesSimulation Findings
p47phox Trp193, Cys196Forms stable complexes with significant binding affinity. ijbmi.com
Jack bean urease N/AUrease adapts well to kaempferol, forming a stable complex. nih.gov
CDK2 Lys33, Asp145, Phe80, Val64Ligand-protein complexes remained stable with RMSD values below 2 Å. frontiersin.org
SARS-CoV-2 3CLpro N/AThe complex showed total binding energies ranging from -17.21 to -26.81 kcal/mol. nih.gov

Solvent Effects and Hydration Shell Analysis

The surrounding solvent, typically water in biological systems, plays a crucial role in modulating the structure, stability, and interactions of molecules like kaempferol. Computational studies have explored the influence of solvent on kaempferol's properties.

The choice of solvent can significantly affect molecular interactions. For example, the binding modes of copper(II)-kaempferol complexes were found to differ markedly between dimethyl sulfoxide (B87167) (DMSO) and methanol. This difference is attributed to the varying strengths of interaction between the solvent molecules and the copper(II) ions. nih.gov

In Silico Pathway Analysis for Kaempferol Biosynthesis and Metabolism

Computational methods are employed to analyze and engineer the metabolic pathways responsible for the production and degradation of kaempferol. In plants, kaempferol is synthesized through the flavonoid biosynthesis pathway. The enzyme flavonol synthase (FLS) catalyzes the conversion of dihydrokaempferol (B1209521) into kaempferol. researchgate.net Conversely, the enzyme flavonoid 3'-monooxygenase (F3'H) can hydroxylate kaempferol, leading to its degradation and the formation of quercetin. researchgate.net

Metabolic engineering efforts have utilized in silico models to enhance kaempferol production in microbial systems. One study focused on constructing a Saccharomyces cerevisiae strain for the de novo synthesis of kaempferol. nih.gov This involved introducing the necessary biosynthetic genes, including a highly efficient FLS from Populus deltoides. nih.gov To further increase the yield, the metabolic pathway for precursors was engineered by overexpressing the acetyl-CoA biosynthetic pathway, which led to a 23% improvement in kaempferol titer. nih.gov Such strategies are often guided by computational models of cellular metabolism to identify potential bottlenecks and optimal genetic modifications.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Chemoinformatics and QSAR modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These methods are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

Several QSAR studies have been conducted on kaempferol and its derivatives. In one study, a 2D-QSAR model was developed for a series of kaempferol analogues to predict their antipsoriatic activity. ijpsr.com The best model, generated using the multiple linear regression (MLR) method, had a correlation coefficient (r²) of 0.687. This model revealed that the presence of the SdssCE-index, a type of electrotopological state descriptor, positively contributes to the biological activity of kaempferol analogues. ijpsr.com

In another study focused on developing kaempferol derivatives as inhibitors of CDK2 for colon cancer, ligand-based pharmacophore modeling and 3D-QSAR were employed. nih.gov A pharmacophore model was constructed based on a set of active ligands, and this model was then used to build a QSAR model to predict the activity of other compounds. The QSAR model was validated using a test set of compounds, and statistical measures such as the squared correlation coefficient (R²) were used to assess its predictive power. nih.gov These in silico models provide valuable insights for the rational design of new, more potent kaempferol derivatives. nih.govresearchgate.net

Study FocusModeling TechniqueKey Findings
Antipsoriatic agents 2D-QSAR (MLR)The SdssCE-index descriptor positively correlates with the activity of kaempferol analogues (r² = 0.687). ijpsr.com
CDK2 inhibitors 3D-QSAR, Pharmacophore modelingDeveloped and validated a predictive QSAR model based on a pharmacophore hypothesis. nih.gov
Multi-target agents 3D-QSARA field-based 3D-QSAR study was performed on 50 kaempferol derivatives. tandfonline.com

Future Directions in Kaempferol Research

Integration of Omics Technologies in Kaempferol (B1673270) Research

The future of kaempferol research lies in the large-scale integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. oup.com These approaches provide a holistic view of the molecular and metabolic shifts induced by kaempferol, moving beyond the study of single targets to understanding complex interaction networks. nih.gov Integrated transcriptomic and metabolomic analyses are already being used to uncover how kaempferol may improve conditions like nonalcoholic steatohepatitis by identifying key differentially expressed genes and metabolites. Multi-omics strategies are also considered vital for discovering the full range of mechanisms behind the anticancer effects of compounds from medicinal plants like kaempferol. oup.com This integrated approach will be crucial for identifying novel therapeutic targets and understanding the comprehensive biological impact of kaempferol.

Table 1: Application of Omics Technologies in Kaempferol Research

Omics TechnologyApplication in Kaempferol ResearchKey Findings/Goals
Transcriptomics Studying gene expression changes in response to kaempferol treatment in various cell and animal models.Identifies differentially expressed genes and perturbed pathways, such as those related to inflammation and metabolism.
Metabolomics Profiling changes in endogenous metabolites following kaempferol administration.Reveals alterations in metabolic pathways, such as lipid and amino acid metabolism, helping to explain therapeutic effects.
Proteomics Analyzing the entire protein complement (proteome) to see how it is affected by kaempferol.Identifies protein expression changes and post-translational modifications, providing insight into signaling cascades.
Multi-Omics Integration Combining data from transcriptomics, metabolomics, and other omics fields for a systems-level understanding.Elucidates complex interaction networks, such as the interplay between kaempferol, gut microbiota, and host metabolism in disease models. nih.gov

Development of Advanced Analytical Platforms for Kaempferol Metabolomics

To fully map the metabolic journey of kaempferol in the body, the development and application of more advanced analytical platforms are essential. Modern metabolomics relies on high-throughput techniques that can simultaneously detect and quantify hundreds of metabolites in complex biological samples. ccamp.res.in Platforms combining various forms of chromatography with high-resolution mass spectrometry are at the forefront of this effort. nih.govnih.gov

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are instrumental for the detailed analysis of kaempferol and its derivatives. creative-proteomics.com Further advancements, including Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, offer even greater sensitivity and accuracy for identifying and quantifying kaempferol metabolites. researchgate.net These platforms are crucial for building a comprehensive profile of kaempferol's metabolic fate and bioavailability. creative-proteomics.comresearchgate.net

Table 2: Advanced Analytical Platforms for Kaempferol Metabolomics

PlatformDescriptionApplication for Kaempferol
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry. Separates compounds in a liquid phase and analyzes them with two mass analyzers for high specificity.Widely used for the targeted quantification of kaempferol and its known metabolites in biological fluids and tissues. nih.gov
GC-MS Gas Chromatography-Mass Spectrometry. Separates volatile compounds in a gas phase before mass analysis.Useful for identifying and deducing the structure of volatile derivatives of kaempferol and its metabolites. creative-proteomics.com
UHPLC-Q-Orbitrap HRMS Ultra-High Performance Liquid Chromatography coupled to a Q-Orbitrap High-Resolution Mass Spectrometer.Enables sensitive and accurate untargeted metabolomics to discover novel kaempferol metabolites and related biomarkers. researchgate.net
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. A soft ionization technique for analyzing large molecules.Aids in the rapid detection and identification of kaempferol and its various glycoside derivatives in complex mixtures. creative-proteomics.com

Mechanistic Elucidation of Kaempferol's Novel Biological Activities

While kaempferol is well-known for its antioxidant and anti-inflammatory effects, future research will focus on elucidating the precise mechanisms behind its more novel biological activities. researchgate.netmdpi.com This includes its role in modulating the gut microbiota, its neuroprotective effects, and its specific anticancer pathways. mdpi.comacs.org For instance, studies are beginning to uncover how kaempferol and its glycosides regulate complex signaling cascades like the Nrf2/HO-1 and MAPK/NF-κB pathways in the context of neuroinflammation. acs.orgnih.gov In cancer, research is moving beyond general apoptotic effects to pinpoint how kaempferol modulates specific pathways like PI3K/AKT, affects the cell cycle, and potentially sensitizes cancer cells to other therapies. mnba-journal.com A significant future direction involves understanding its activity on a wider range of molecular targets, such as the mitochondrial calcium uniporter and various kinases like polo-like kinase 1 (PLK1). rndsystems.comtocris.com

Table 3: Novel Biological Activities of Kaempferol and Mechanistic Focus

Biological ActivityKey Molecular Mechanisms/Pathways for Elucidation
Anticancer Modulation of apoptosis (caspase activation), cell cycle arrest (p53, c-Myc), and inhibition of angiogenesis (HIF-1, VEGF). mnba-journal.com
Neuroprotection Regulation of neuroinflammatory pathways (MAPK, NF-κB) and antioxidant responses (Nrf2-Keap1). acs.orgmnba-journal.com
Cardioprotection Anti-fibrotic, anti-apoptotic, and anti-inflammatory mechanisms.
Gut Health Regulation Modulation of gut microbiota composition and function; regulation of intestinal barrier integrity. mdpi.com
Antiviral Activity Direct inhibition of viral replication and protein expression by binding to viral RNA structures. rndsystems.comtocris.com

Computational Design of Next-Generation Kaempferol-Based Probes and Modulators

The chemical structure of kaempferol serves as a valuable scaffold for the computational design of new molecules with enhanced potency and specificity. nih.gov Future research will increasingly use computational tools for structure-based drug design. nih.govmdpi.com Techniques like molecular docking are employed to predict how kaempferol and its derivatives bind to specific protein targets. dovepress.comnih.govresearchgate.net This in silico approach can screen large libraries of virtual compounds to identify novel modulators of disease-related proteins. By understanding the precise structural interactions between kaempferol and its targets, scientists can rationally design next-generation chemical probes to study biological pathways with greater precision or develop kaempferol-based therapeutic agents with improved pharmacological properties and reduced off-target effects. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.